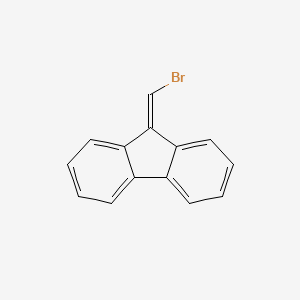

9-(Bromomethylidene)fluorene

Description

9-(Bromomethylidene)fluorene (C20H13Br), also referred to as 9-[bromo(phenyl)methylene]-9H-fluorene, is a halogenated fluorene derivative characterized by a bromine atom attached to a methylidene group at the 9-position of the fluorene backbone. Its molecular structure confers unique electronic properties due to the electron-withdrawing bromine substituent, which enhances electrophilic reactivity and stabilizes intermediates in synthetic pathways . The compound has a molecular weight of 333.228 g/mol and a monoisotopic mass of 332.020063 Da, with a ChemSpider ID of 2036461 .

Synthetic routes to 9-(Bromomethylidene)fluorene typically involve halogenation of fluorene derivatives. For example, 9-phenylfluorene can react with bromine in carbon disulfide under light initiation or via treatment with N-bromosuccinimide (NBS) . Alternative methods include the use of acetyl bromide or phenylmagnesium bromide intermediates . The compound is a key precursor in asymmetric synthesis, particularly for preparing chiral N-(9-phenylfluoren-9-yl)-α-amino carbonyl compounds used in pharmaceutical research .

Properties

IUPAC Name |

9-(bromomethylidene)fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBAGQSPLVTMJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10312489 | |

| Record name | 9-(bromomethylidene)fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4612-64-0 | |

| Record name | NSC255249 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(bromomethylidene)fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| 9-(Bromomethylidene)fluorene | C20H13Br | 333.23 | Not reported | Asymmetric synthesis, intermediates |

| 9-Benzylidenefluorene | C20H14 | 254.33 | 148–149 | Enzyme inhibitors, materials science |

| 9-Fluorenone | C13H8O | 180.20 | 84–86 | Photovoltaics, microbial degradation |

| 9-Ethylidenefluorene | C15H12 | 192.26 | 105.5–106.5 | Organic electronics, cyanidation studies |

Key Observations :

- Electronic Effects: Bromine in 9-(Bromomethylidene)fluorene increases electrophilicity compared to non-halogenated analogs like 9-benzylidenefluorene, facilitating nucleophilic substitutions .

- Thermal Stability: 9-Fluorenone exhibits higher thermal stability due to its ketone group, making it suitable for high-temperature applications in materials science .

Table 2: Comparative Reactivity in Key Reactions

| Reaction Type | 9-(Bromomethylidene)fluorene | 9-Benzylidenefluorene | 9-Fluorenone |

|---|---|---|---|

| Cyanidation | Moderate yield (~60%) | High yield (~85%) | Not reactive |

| Enzyme Inhibition | Not studied | IC50 = 21.4–25.3 μM (hCA I/II) | No activity |

| Microbial Degradation | Not reported | Persistent metabolite | Converted to phthalic acid |

Insights :

- Cyanidation : 9-Benzylidenefluorene derivatives show higher reactivity in cyanidation due to the electron-donating phenyl group, whereas bromine’s electron-withdrawing effect in 9-(Bromomethylidene)fluorene moderates reaction rates .

Research Findings and Contradictions

- Degradation Pathways: Pseudomonas sp. strain F274 metabolizes fluorene to 9-fluorenone and phthalic acid, but 9-(Bromomethylidene)fluorene’s persistence in environmental systems remains unstudied .

- Synthetic Challenges : Conflicting reports exist on the optimal bromination method for 9-phenylfluorene—light-initiated bromination in CS2 vs. NBS in CCl4—with yields varying by solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.